molecular formula C29H31NO3 B5872888 8-hydroxy-3,3,6,6-tetramethyl-9-(3-phenoxyphenyl)-3,4,5,6,7,9-hexahydroacridin-1(2H)-one

8-hydroxy-3,3,6,6-tetramethyl-9-(3-phenoxyphenyl)-3,4,5,6,7,9-hexahydroacridin-1(2H)-one

Cat. No.: B5872888
M. Wt: 441.6 g/mol
InChI Key: BOCTWKRYRYIDQR-UHFFFAOYSA-N
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Description

8-hydroxy-3,3,6,6-tetramethyl-9-(3-phenoxyphenyl)-3,4,5,6,7,9-hexahydroacridin-1(2H)-one is a chemical compound of interest in scientific research. Please note that specific data on its applications, mechanism of action, and physicochemical properties are not available in the current search results and require further investigation from specialized chemical databases or primary literature. Researchers are encouraged to consider its structural features, which include a hexahydroacridin-one core and a 3-phenoxyphenyl substituent, a moiety found in other bioactive molecules . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

3,3,6,6-tetramethyl-9-(3-phenoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO3/c1-28(2)14-21-26(23(31)16-28)25(27-22(30-21)15-29(3,4)17-24(27)32)18-9-8-12-20(13-18)33-19-10-6-5-7-11-19/h5-13,25,30H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCTWKRYRYIDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Hydroxy-3,3,6,6-tetramethyl-9-(3-phenoxyphenyl)-3,4,5,6,7,9-hexahydroacridin-1(2H)-one (CAS No. 672270-56-3) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its molecular characteristics and biological effects based on recent studies.

Molecular Characteristics

  • Molecular Formula : C29H31NO3
  • Molecular Weight : 441.56 g/mol
  • Chemical Structure : The compound features a hexahydroacridine core with hydroxyl and phenoxy substituents that may influence its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent research indicates that derivatives of acridine compounds exhibit significant antibacterial activity. For instance:

  • Mechanism of Action : Acridine derivatives can disrupt bacterial cell membranes and inhibit DNA synthesis.
  • Specific Findings : In vitro studies have demonstrated that related compounds show activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be as low as 62.5 µg/mL against E. coli .

Anticancer Activity

The anticancer properties of acridine derivatives are also noteworthy:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer).
  • Inhibition Rates : Studies have shown IC50 values indicating effective inhibition of cell proliferation. For example, IC50 values were reported at approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of acridine derivatives found that the presence of hydroxyl groups significantly enhances the antimicrobial activity. The study utilized a variety of bacterial strains to evaluate the effectiveness of different substitutions on the acridine core.

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli62.5
Compound BS. aureus78.12

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties:

  • The effects on cell viability were measured using MTT assays.
Cell LineIC50 (µg/mL)
HeLa226
A549242

These findings suggest that modifications in the structure of acridine derivatives can lead to significant changes in their biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that could lead to the development of novel pharmaceuticals.

  • Antioxidant Activity : Research indicates that compounds similar to this may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Properties : Preliminary studies have suggested that derivatives of hexahydroacridinones can inhibit cancer cell proliferation. The specific mechanisms and efficacy of 8-hydroxy derivatives are under investigation .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds like 8-hydroxy-3,3,6,6-tetramethyl-9-(3-phenoxyphenyl)-3,4,5,6,7,9-hexahydroacridin-1(2H)-one. These compounds may offer protective benefits against neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce neuronal apoptosis .

Material Science

The compound's unique structure allows it to be explored as a component in advanced materials.

  • Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength .
  • Dye Applications : Its phenoxyphenyl group may provide color properties useful in dye applications for textiles and plastics .

Case Study 1: Neuroprotective Properties

A study conducted on the neuroprotective effects of similar acridinones demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro. The study highlighted the potential of modifying existing acridinone structures to enhance neuroprotective effects against conditions like Alzheimer's disease .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of a related hexahydroacridinone compound. The findings indicated significant inhibition of tumor growth in animal models when treated with these compounds. The mechanisms involved apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Structural Similarities and Key Differences

Compound Name Substituents Core Structure Key Activities Reference
Target Compound : 8-Hydroxy-3,3,6,6-tetramethyl-9-(3-phenoxyphenyl)-hexahydroacridin-1(2H)-one - 8-OH
- 3-Phenoxyphenyl
Hexahydroacridinone Hypothesized antioxidant/antiproliferative activity (based on analogs) N/A
Compound 6 (): 2,2,5,5-Tetramethyl-9-(2'-bromo-4'-methylphenyl)-xanthene-1,8-dione - 2'-Br, 4'-CH₃ Xanthenedione IC₅₀ = 0.87 μM (SW620 colon cancer)
Compound 2 (): 2,2,5,5-Tetramethyl-9-(3',4'-dihydroxyphenyl)-xanthene-1,8-dione - 3',4'-diOH Xanthenedione 80% DPPH inhibition (antioxidant)
Compound 4a (): 3,3,6,6-Tetramethyl-9-(3-nitrophenyl)-hexahydroacridine-1,8-diene - 3-NO₂, 10-Ph Hexahydroacridine N/A (synthetic focus)
Compound 3 (): (E)-5-Benzylidene-9-phenyl-hexahydroacridin-1(2H)-one - Benzylidene, 9-Ph Hexahydroacridinone Antiproliferative activity (83% yield)

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters (temperature, solvent, catalyst) and purification techniques. For example, highlights the use of acid-base titration to monitor reaction progress, while emphasizes computational pre-screening of conditions via quantum chemical calculations to reduce trial-and-error experimentation. A factorial design approach (as per ) can identify critical factors affecting yield.
  • Example Table :

ConditionYield (%)Purity (%)Reference
Solvent: EtOH, 80°C6292
Catalyst: H₂SO₄7595

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and bond angles, as demonstrated in , and 19, which report mean C–C bond lengths of 0.003 Å and R factors < 0.05. Complement with NMR (¹H/¹³C) for functional group analysis and IR for hydrogen bonding detection. For example, used SC-XRD to confirm the tetracyclic framework and phenolic hydroxyl positioning.

Q. Can this compound serve as an acid-base indicator in titration studies?

  • Methodological Answer : notes that decahydroacridine derivatives exhibit color changes in acidic/neutral (colorless) vs. basic (pink) conditions. Validate pH-dependent spectral shifts via UV-Vis spectroscopy and compare with standard indicators (e.g., phenolphthalein) across buffer systems.

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and intermediates for this compound?

  • Methodological Answer : Use quantum chemical software (e.g., Gaussian, COMSOL) to simulate transition states and reaction coordinates. details reaction path search methods using density functional theory (DFT), while highlights AI-driven simulations for optimizing synthetic routes. For example, ICReDD’s workflow () combines computational screening with experimental validation to identify energetically favorable pathways.

Q. What strategies resolve contradictions in experimental data (e.g., divergent reactivity reports)?

  • Methodological Answer : Apply factorial design ( ) to isolate variables (e.g., solvent polarity, steric effects) contributing to discrepancies. Cross-validate with SC-XRD () to confirm structural integrity and HPLC-MS to detect byproducts. ’s data-driven analytics can identify outliers or systemic errors.

Q. How does substituent variation (e.g., phenoxyphenyl vs. methoxyphenyl) influence biological or catalytic activity?

  • Methodological Answer : Synthesize analogues (e.g., 3,4-dimethoxyphenyl in vs. 4-ethoxyphenyl in ) and compare via:

  • Biological assays : Measure IC₅₀ in enzyme inhibition studies.
  • Computational docking : Map substituent interactions with target proteins using AutoDock Vina.
  • Thermodynamic analysis : Calculate ΔG of binding via molecular dynamics simulations.

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

  • Methodological Answer : (CRDC subclass RDF2050104) recommends membrane technologies (e.g., chiral HPLC) or crystallization-induced diastereomer resolution. For example, achieved enantiomeric purity via recrystallization in ethanol, confirmed by SC-XRD.

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s stability under basic conditions.

  • Resolution Steps :
    • Replicate experiments using controlled pH buffers ().
    • Monitor degradation via LC-MS and compare with computational predictions ().
    • Characterize degradation products using SC-XRD ( ) to identify structural vulnerabilities.

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